molecular formula C9H10F2O B13625042 2-(2,5-Difluorophenyl)propan-2-ol

2-(2,5-Difluorophenyl)propan-2-ol

Cat. No.: B13625042
M. Wt: 172.17 g/mol
InChI Key: MLYKCAQPCUOODC-UHFFFAOYSA-N
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Description

2-(2,5-Difluorophenyl)propan-2-ol is a tertiary alcohol featuring a phenyl ring substituted with fluorine atoms at the 2- and 5-positions. This compound serves as a critical intermediate in synthesizing bioactive molecules, particularly in oncology. For example, its derivatives, such as (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide, are potent TRK kinase inhibitors used in cancer therapy . The (R)-configuration of the pyrrolidine ring derived from this compound enhances target specificity, underscoring its importance in drug design .

Properties

Molecular Formula

C9H10F2O

Molecular Weight

172.17 g/mol

IUPAC Name

2-(2,5-difluorophenyl)propan-2-ol

InChI

InChI=1S/C9H10F2O/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5,12H,1-2H3

InChI Key

MLYKCAQPCUOODC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=CC(=C1)F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Difluorophenyl)propan-2-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2,5-difluorobenzene.

    Grignard Reaction: The precursor undergoes a Grignard reaction with isopropylmagnesium chloride to form the corresponding phenylpropanol derivative.

    Hydrolysis: The intermediate product is then hydrolyzed to yield 2-(2,5-Difluorophenyl)propan-2-ol.

Industrial Production Methods

In an industrial setting, the production of 2-(2,5-Difluorophenyl)propan-2-ol may involve large-scale Grignard reactions, followed by purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Difluorophenyl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: The major product is 2-(2,5-Difluorophenyl)propan-2-one.

    Reduction: The major product is 2-(2,5-Difluorophenyl)propane.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

2-(2,5-Difluorophenyl)propan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: It may serve as a precursor for the development of pharmaceutical agents with therapeutic properties.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,5-Difluorophenyl)propan-2-ol involves its interaction with molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Fluorinated Phenyl Groups

Key Compounds :

  • B.1.31 : 2-(2,4-Difluorophenyl)-1,1-difluoro-3-(tetrazol-1-yl)-1-[5-[4-(2,2,2-trifluoroethoxy)phenyl]-2-pyridyl]propan-2-ol
  • B.1.32 : 2-(2,4-Difluorophenyl)-1,1-difluoro-3-(tetrazol-1-yl)-1-[5-[4-(trifluoromethoxy)phenyl]-2-pyridyl]propan-2-ol
  • B.1.53 : 4-[[6-[2-(2,4-Difluorophenyl)-1,1-difluoro-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]-3-pyridyl]oxy]-benzonitrile

Comparison :

  • Fluorine Substitution : Unlike 2-(2,5-difluorophenyl)propan-2-ol, these compounds feature 2,4-difluorophenyl groups. The positional isomerism impacts electronic properties and steric interactions, influencing binding affinity to targets like TRK kinases .
  • Functional Groups : B.1.31 and B.1.32 incorporate tetrazole and trifluoroethoxy groups, enhancing metabolic stability and lipophilicity, whereas 2-(2,5-difluorophenyl)propan-2-ol lacks these moieties .
  • Applications : While 2-(2,5-difluorophenyl)propan-2-ol derivatives target TRK kinases, B.1.31–B.1.53 are optimized for antifungal activity due to their triazole/tetrazole motifs .

Analogues with Non-Fluorinated Substituents

Key Compounds :

  • 1-Amino-2-(2,5-dimethylphenyl)propan-2-ol (CAS 1017419-02-1): Features a dimethylphenyl group and an amino substituent .
  • 2-(3,5-Dimethoxyphenyl)propan-2-ol (CAS 39507-96-5): Contains methoxy groups at the 3- and 5-positions of the phenyl ring .

Comparison :

  • Methoxy groups in 2-(3,5-dimethoxyphenyl)propan-2-ol offer electron-donating effects, contrasting with the electron-withdrawing fluorine atoms in 2-(2,5-difluorophenyl)propan-2-ol. This difference may influence reactivity in synthetic pathways .
  • Applications: 2-(3,5-Dimethoxyphenyl)propan-2-ol is used as a protecting group (e.g., DDZ-OH) in peptide synthesis, highlighting its role in organic chemistry rather than direct therapeutic use .

Triazole and Imidazole Derivatives

Key Compounds :

  • Fenbuconazole (B.1.9) , Fluquinconazole (B.1.10) , Prothioconazole (B.1.23)

Comparison :

  • Core Structure : These fungicides share a tertiary alcohol backbone but replace the difluorophenyl group with chlorinated or brominated aryl rings and incorporate triazole rings .
  • Activity : Triazole derivatives inhibit fungal cytochrome P450 enzymes, whereas 2-(2,5-difluorophenyl)propan-2-ol derivatives target human kinases, reflecting divergent biological mechanisms despite structural similarities .

Data Table: Structural and Functional Comparison

Compound Name Substituents Functional Groups Biological Activity Key Applications References
2-(2,5-Difluorophenyl)propan-2-ol 2,5-difluorophenyl Tertiary alcohol TRK kinase inhibition Cancer therapy
B.1.31 2,4-difluorophenyl Tetrazole, trifluoroethoxy Antifungal Agriculture
1-Amino-2-(2,5-dimethylphenyl)propan-2-ol 2,5-dimethylphenyl Amino, tertiary alcohol Intermediate Pharmaceutical synthesis
2-(3,5-Dimethoxyphenyl)propan-2-ol 3,5-dimethoxyphenyl Methoxy, tertiary alcohol Protecting group Organic synthesis
Fenbuconazole (B.1.9) Chlorinated phenyl Triazole, tertiary alcohol Antifungal Crop protection

Biological Activity

2-(2,5-Difluorophenyl)propan-2-ol, also referred to as difluorophenylpropanol, is a chiral organic compound notable for its potential biological activity. Its structural characteristics, particularly the difluorophenyl group, enhance its interactions with biological targets, making it a subject of interest in medicinal chemistry and drug development.

  • Molecular Formula : C10H12F2O
  • Molecular Weight : Approximately 188.20 g/mol
  • Structure : The compound features a secondary alcohol functional group and a difluorinated aromatic ring, contributing to its unique reactivity and biological profile.

The biological activity of 2-(2,5-Difluorophenyl)propan-2-ol is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the hydroxyl group allows for hydrogen bonding, enhancing binding affinity to target sites within biological systems.

Biological Activity Overview

Research indicates that 2-(2,5-Difluorophenyl)propan-2-ol exhibits a range of biological activities:

  • Antifungal Activity :
    • The compound has been evaluated for its antifungal properties against various strains of Candida, showing promising results. For instance, studies have reported minimum inhibitory concentrations (MICs) ranging from 38.45 to 260.81 µg/mL against different Candida strains .
    • It acts synergistically with other antifungal agents such as fluconazole, enhancing efficacy against resistant strains .
  • Neuropharmacological Effects :
    • There is ongoing research into the compound's effects on neurological disorders, potentially serving as a precursor in synthesizing drugs targeting these conditions .
  • Cytotoxicity :
    • Safety profiles have been assessed using cytotoxicity assays on human cell lines (e.g., MRC-5 cells), indicating that while the compound exhibits biological activity, careful evaluation of its toxicity is essential .

Case Studies and Research Findings

Several studies highlight the compound's potential applications:

  • A study examining various fluconazole analogs found that modifications similar to those in 2-(2,5-Difluorophenyl)propan-2-ol could significantly enhance antifungal activity against Candida albicans .
  • Molecular modeling studies suggest that the difluorophenyl moiety contributes to increased potency and selectivity for certain biological pathways, indicating that structural modifications could lead to more effective therapeutic agents .

Comparative Analysis with Similar Compounds

To provide context regarding the uniqueness of 2-(2,5-Difluorophenyl)propan-2-ol, a comparison with structurally similar compounds is presented in the table below:

Compound NameMolecular FormulaKey Features
1-Amino-1-(3,5-difluorophenyl)propan-2-olC10H12F2NSimilar structure; different fluorine substitution
1-Amino-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-olC12H14F2N4OIncorporates triazole ring; broader biological activity
(1S)-1-Amino-1-(3-fluorophenyl)propan-2-olC10H12FNOLacks difluorination; simpler structure

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